4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7ClN2O . It has a molecular weight of 182.61 . The compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is COc1cnc2[nH]ccc2c1Cl . This indicates that the compound contains a methoxy group (OCH3) and a chlorine atom attached to a pyrrolopyridine core.Physical And Chemical Properties Analysis
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its InChI key, a unique identifier for chemical substances, is VAHOYWJOMYELTR-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Pyrrolin-2-ones : The compound is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in preparing agrochemicals and medicinal compounds. This process involves the reaction of N-substituted pyrrolidinones with alkaline methoxide in methanol (Ghelfi et al., 2003).
Derivation into 3-Pyrrolin-2-ones : Another study demonstrates a similar process to yield 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones (Bellesia et al., 2001).
Synthesis of Azaindoles : 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine enables the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement (Figueroa‐Pérez et al., 2006).
Photophysical and Electrochemical Studies
Study of Fluorescence Properties : A study on the synthesis and photophysical evaluation of methoxypyridine compounds, including 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, reveals insights into their fluorescence properties in solution and solid state (Hagimori et al., 2019).
Graphene-Porphyrin MOF Composite : This compound is part of a study on graphene-metalloporphyrin MOF composites, demonstrating its role in enhancing catalytic activity for oxygen reduction reactions (Jahan et al., 2012).
Other Research Applications
Cation Complexing Properties : Research on macrocyclic polyether-diester ligands, including those with chloro or methoxy groups on the pyridine subcyclic unit, highlights their strong complexing properties with various cations (Bradshaw et al., 1980).
Antimicrobial Activities and DNA Interactions : A study on pyridine-2-carboxylic acid derivatives, including 4-chloro-5-methoxy variants, explores their antimicrobial activities and interactions with DNA (Tamer et al., 2018).
Electrochemical Studies : The compound is involved in electrochemical studies, as seen in the synthesis and analysis of related pyridine derivatives (Tranfić et al., 2011).
Spiro-Piperidine Bacteriochlorins : It is also a part of the synthesis of bacteriochlorins with integral spiro-piperidine motifs, demonstrating its utility in designing near-infrared absorbers (Reddy et al., 2013).
Safety And Hazards
Future Directions
The future research directions for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine and similar compounds could involve further exploration of their biological activities, particularly their potential as FGFR inhibitors . Their synthesis methods and chemical properties could also be studied in more detail.
properties
IUPAC Name |
4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHOYWJOMYELTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1Cl)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649808 | |
Record name | 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1020056-72-7 | |
Record name | 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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